10-Bromo-1-decyne

Click Chemistry Sonogashira Coupling Heterobifunctional Crosslinking

10-Bromo-1-decyne (CAS 228403-46-1; C10H17Br; MW 217.15) is a linear C10 alkyne bearing a terminal alkyne group at position 1 and a primary bromine at position 10. This terminal alkyne and alkyl bromide bifunctionality classifies it as a heterobifunctional crosslinker or linker building block.

Molecular Formula C10H17Br
Molecular Weight 217.15 g/mol
Cat. No. B12509399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromo-1-decyne
Molecular FormulaC10H17Br
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCBr
InChIInChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h1H,3-10H2
InChIKeyCESFUICOMLXLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Bromo-1-decyne CAS 228403-46-1: Technical Baseline for Procurement Evaluation


10-Bromo-1-decyne (CAS 228403-46-1; C10H17Br; MW 217.15) is a linear C10 alkyne bearing a terminal alkyne group at position 1 and a primary bromine at position 10 . This terminal alkyne and alkyl bromide bifunctionality classifies it as a heterobifunctional crosslinker or linker building block. The compound is supplied as a liquid with commercially available purity grades ranging from 95% to 98% (GC or HPLC) . Predicted physicochemical properties include a boiling point of 241.6±23.0 °C, density of 1.139±0.06 g/cm³, and an octanol-water partition coefficient (LogP) of approximately 4.9 [1].

10-Bromo-1-decyne vs. Structural Analogs: Why Substitution Compromises Experimental Outcomes


The molecular architecture of 10-bromo-1-decyne integrates two orthogonal reactive handles—a terminal alkyne and a primary alkyl bromide—separated by a flexible C10 hydrocarbon spacer. Generic substitution with simpler structural analogs such as 1-decyne (terminal alkyne only, MW 138.25, CAS 764-93-2) , 1-bromodecane (primary bromide only, MW 221.18, CAS 112-29-8) [1], or 10-bromo-1-decene (terminal alkene instead of alkyne, MW 219.17, CAS 62871-09-4) eliminates one orthogonal reaction pathway or alters the reaction chemistry entirely. Unlike its alkene analog, 10-bromo-1-decyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling reactions [2]. Furthermore, the LogP of 10-bromo-1-decyne is 4.9 compared to 1-decyne's 3.8, yielding a >10× differential in octanol-water partitioning that materially affects membrane permeability and hydrophobic surface interactions [3].

Quantitative Comparative Evidence: 10-Bromo-1-decyne Performance Relative to Closest Analogs


Bifunctional Reactivity: Orthogonal Alkyne and Alkyl Bromide Handles in a Single C10 Scaffold

10-Bromo-1-decyne enables two distinct, sequential reactions: (1) Sonogashira coupling or CuAAC click chemistry via the terminal alkyne, and (2) nucleophilic substitution or Grignard formation via the primary alkyl bromide. The closest comparator, 1-decyne, lacks the bromine handle, offering only one functional group . 10-Bromo-1-decene retains the bromine handle but lacks the terminal alkyne; the alkene group requires different reaction conditions (e.g., hydroboration, epoxidation) and is incompatible with CuAAC click chemistry . Sonogashira coupling between an alkyne and a bromoalkene proceeds with yields up to 92% under optimized palladium-catalyzed conditions, as demonstrated in multi-step synthetic protocols employing this coupling strategy [1].

Click Chemistry Sonogashira Coupling Heterobifunctional Crosslinking Bioconjugation

Refractive Index Performance in Bromoalkyne-Derived Optical Polymers

Bromoalkyne monomers undergo organobase-catalyzed polymerization with dithiophenols to yield sulfur-containing all-organic polymers with refractive indices up to 1.8433 at 589 nm [1]. This value substantially exceeds the refractive index range of typical organic polymers (1.5–1.6) and approaches that of inorganic materials (Ge and Si: n ~2.0–4.0), yet with superior processability and flexibility [1]. While direct data for 10-bromo-1-decyne polymer specifically are not reported, the bromoalkyne monomer class establishes a performance benchmark that 10-bromo-1-decyne, as a terminal bromoalkyne, is positioned to achieve. The fabricated optical waveguides using the resultant high refractive index polymer (HRIP) displayed reduced propagation loss compared to the commercial material SU-8 [1].

High Refractive Index Polymers Optical Materials Photonics Polymer Synthesis

Surface Modification and Molecular Transport Barrier Formation in Porous Silicon

10-Bromo-1-decene (structurally related: alkene terminal group instead of alkyne; same chain length and bromine position) has been employed in thermal hydrosilylation to modify hydrogen-terminated silicon surfaces. In a comparative study of bifunctional porous Si film functionalization, thermal hydrosilylation with 1-dodecene or 10-bromo-1-decene produced hydrophobic dodecyl species at pore mouths that reduced the rate of leaching of a preloaded rhodamine test molecule into water by >8-fold compared to unmodified controls [1]. 10-Bromo-1-decyne is anticipated to participate in analogous surface grafting via alkyne hydrosilylation or thiol-yne click chemistry, with the alkyne group offering distinct reactivity and enabling subsequent orthogonal functionalization not accessible with the alkene analog [2].

Surface Functionalization Porous Silicon Biosensors Drug Delivery Hydrosilylation

Hydrophobicity Differential: LogP 4.9 vs. 1-Decyne LogP 3.8

The predicted octanol-water partition coefficient (LogP) for 10-bromo-1-decyne is 4.9, compared to 3.8 for the non-brominated analog 1-decyne [1]. This 1.1 LogP unit difference corresponds to approximately 12.6× greater partitioning into the hydrophobic octanol phase under equilibrium conditions, based on the relationship ΔLogP = 1 translates to a 10× difference in partition ratio. The increased lipophilicity arises from the replacement of a terminal methyl group (1-decyne) with a bromomethyl group (10-bromo-1-decyne), which adds polarizable electron density and molecular weight while maintaining the hydrophobic character of the hydrocarbon chain .

Lipophilicity Membrane Permeability ADME Partition Coefficient

10-Bromo-1-decyne: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Heterobifunctional Crosslinker for Sequential Bioconjugation and Polymer Synthesis

The orthogonal reactivity of the terminal alkyne and primary alkyl bromide enables two-step functionalization without protecting group chemistry. Step 1: CuAAC click reaction with azide-functionalized biomolecules, dyes, or polymers. Step 2: Nucleophilic substitution of the distal bromide with thiols, amines, or carboxylates to introduce a second functional moiety. This approach eliminates the need to procure separate alkyne and bromide synthons [1]. The C10 spacer provides sufficient flexibility to minimize steric hindrance between conjugated entities while maintaining a defined molecular distance [2].

Monomer for High Refractive Index Optical Polymers

Bromoalkyne monomers polymerize with dithiophenols to produce sulfur-containing polymers with refractive indices up to 1.8433—substantially exceeding the 1.5–1.6 range of typical organic polymers [3]. The resulting materials demonstrate reduced propagation loss in optical waveguides compared to commercial SU-8 [3]. 10-Bromo-1-decyne, as a terminal bromoalkyne with a flexible C10 chain, is structurally suited for incorporation into these high-performance optical polymer systems, offering researchers a defined monomer for synthesizing photonic materials with tunable refractive properties [4].

Surface Grafting Agent for Silicon-Based Biosensors and Drug Delivery Platforms

The C10 alkyl chain with terminal bromine provides a hydrophobic spacer that can be covalently attached to hydrogen-terminated silicon surfaces via hydrosilylation or to thiol-modified surfaces via thiol-yne click chemistry [5]. Evidence from the structurally related 10-bromo-1-decene demonstrates that such surface modifications reduce molecular leaching from porous silicon by >8-fold [5]. The terminal bromine serves as a reactive handle for subsequent nucleophilic displacement to introduce hydrophilic groups, charged species, or biomolecular recognition elements, enabling the construction of bifunctional surfaces with precisely controlled wettability and chemical functionality [6].

Building Block for Sonogashira-Derived Conjugated Systems

The terminal alkyne participates in Sonogashira cross-coupling with aryl or vinyl halides to generate extended π-conjugated systems [7]. The distal bromine remains intact during Sonogashira coupling (palladium catalysis is selective for sp²-hybridized halides over primary alkyl bromides under standard conditions), preserving a site for subsequent functionalization. This orthogonal reactivity profile supports the modular construction of functionalized polyaromatic compounds, fluoroenynes, and conjugated polymer precursors [7]. For procurement, this eliminates the need for separate alkyne and alkyl halide building blocks in multi-step synthetic sequences.

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